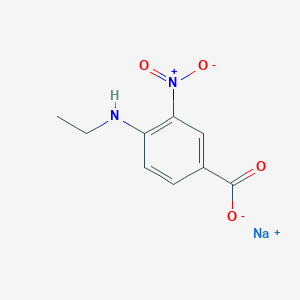

Sodium;4-(ethylamino)-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

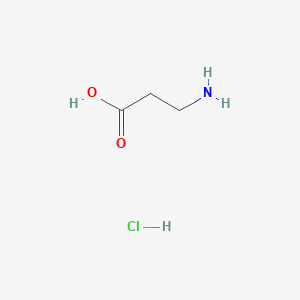

Sodium;4-(ethylamino)-3-nitrobenzoate, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and ethanol. Benzocaine works by blocking nerve signals in the body, which helps to reduce pain and discomfort.

Applications De Recherche Scientifique

Synthesis and Properties

- Sodium 4-(ethylamino)-3-nitrobenzoate is involved in the synthesis of various compounds. For instance, it is used in the formation of nickel(II) compounds, where its reactivity with different nickel(II) complexes results in structurally diverse products (Srinivasan & Rane, 2009). These compounds have been characterized through various methods, including infrared spectra and thermal analysis, highlighting their potential in material science and chemistry.

Structural Analysis and Coordination Polymers

- The compound plays a critical role in the formation of coordination polymers, as seen in the sodium salts of related nitrobenzoic acids. These structures exhibit intriguing polymeric structures stabilized by hydrogen bonding and strong π-π ring interactions, which can have implications in the field of crystallography and materials science (Smith, 2013).

Chemical Reactions and Methodologies

- It's used in various chemical reactions, such as the selective cleavage of p-nitrobenzoic esters, demonstrating its utility in organic synthesis and chemical processes (Gómez-Vidal, Forrester, & Silverman, 2001). This indicates its potential applications in the development of novel synthetic methodologies.

Bioremediation and Environmental Applications

- The compound has been studied in the context of bioremediation, particularly in the degradation of nitroaromatic compounds, which are major environmental pollutants. Research on the enhanced degradation of 3-nitrobenzoate by immobilized cells of Bacillus flexus suggests potential applications in environmental cleanup and waste management (Mulla, Talwar, Hoskeri, & Ninnekar, 2012).

Optoelectronic and Material Science

- Studies have also focused on the optoelectronic and material properties of derivatives of this compound. For instance, sodium 4-methyl-3-nitrobenzoate monohydrate has been investigated for its nonlinear optical properties, suggesting potential uses in optical limiting applications (Bharathi et al., 2020).

Propriétés

IUPAC Name |

sodium;4-(ethylamino)-3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.Na/c1-2-10-7-4-3-6(9(12)13)5-8(7)11(14)15;/h3-5,10H,2H2,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKKBWRIVUYYRK-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C(=O)[O-])[N+](=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N2NaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)

![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)

![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)

![N-(3-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)

![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)

![Methyl 4-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B2355565.png)

![Ethyl 5-(4-fluoro-2-methylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2355567.png)

![ethyl 3-{[(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2355568.png)